Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of propanoic acid and contains both chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(2-chloro-4-fluorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 2-(4-fluorophenyl)acetate
Uniqueness
Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the hydroxyl group on the propanoate moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10ClFO3 |
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Molecular Weight |
232.63 g/mol |
IUPAC Name |
methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)4-6-2-3-7(12)5-8(6)11/h2-3,5,9,13H,4H2,1H3 |
InChI Key |
HHAMUKHESVTXMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)F)Cl)O |
Origin of Product |
United States |
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